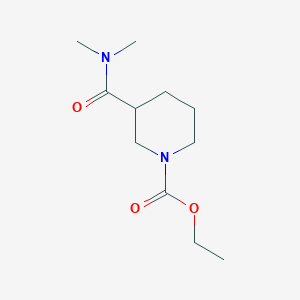
4-Methyl-1-pyrrolidin-1-ylsulfonylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-1-pyrrolidin-1-ylsulfonylpiperidine (also known as MPSP) is a chemical compound that has been recently researched for its potential applications in scientific research. This compound is a derivative of piperidine and has a sulfonamide group attached to it. In
Mécanisme D'action
MPSP acts as a positive allosteric modulator of nAChRs. This means that it enhances the activity of the receptor in response to the binding of acetylcholine. MPSP binds to a specific site on the receptor that is distinct from the acetylcholine binding site. This results in an increase in the opening of the ion channel and an influx of positively charged ions into the cell.
Biochemical and Physiological Effects
The activation of nAChRs by MPSP has been shown to have several biochemical and physiological effects. These include an increase in the release of neurotransmitters such as dopamine, serotonin, and norepinephrine. MPSP has also been shown to enhance synaptic plasticity, which is the ability of neurons to change their strength of communication with each other.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MPSP in lab experiments is that it is a highly selective modulator of nAChRs. This means that it can be used to study the function of specific subtypes of nAChRs without affecting other types of receptors. However, one limitation is that MPSP has a relatively short half-life in the body, which may limit its usefulness in certain experiments.
Orientations Futures
There are several potential future directions for research on MPSP. One area of interest is the role of nAChRs in neurodegenerative diseases such as Alzheimer's and Parkinson's. MPSP may be a useful tool for studying the dysfunction of these receptors in these diseases. Another area of interest is the development of new compounds that are more potent and selective modulators of nAChRs than MPSP. These compounds may have potential therapeutic applications in the treatment of cognitive disorders.
Méthodes De Synthèse
The synthesis of MPSP involves the reaction of 4-methylpiperidine with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields MPSP as a white solid with a melting point of 162-164°C. The purity of the compound can be confirmed by nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
MPSP has been investigated for its potential use as a tool for studying the function of nicotinic acetylcholine receptors (nAChRs) in the brain. nAChRs are a type of ion channel that is activated by the neurotransmitter acetylcholine. These receptors play a crucial role in cognitive function, learning, and memory.
Propriétés
IUPAC Name |
4-methyl-1-pyrrolidin-1-ylsulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2S/c1-10-4-8-12(9-5-10)15(13,14)11-6-2-3-7-11/h10H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPMEDPIJGGENQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[(2,5-dimethylphenyl)carbamothioylamino]-N-(3-sulfamoylphenyl)benzamide](/img/structure/B7509569.png)

![2-(Quinolin-8-ylmethyl)-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7509574.png)





